molecular formula C11H21N3O B7966806 N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide

Cat. No.: B7966806
M. Wt: 211.30 g/mol
InChI Key: NVZURQOXXYFIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in the spiro system and a dimethyl carboxamide group. This structural motif is critical for its physicochemical properties and biological interactions.

Properties

IUPAC Name

N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZURQOXXYFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition and Hydrogenative Cyclization

A common route involves Michael addition of protected amines to α,β-unsaturated carbonyl compounds, followed by hydrogenation. For example, CN102070633B describes the synthesis of protected 1,8-diazaspiro[4.5]decane derivatives using:

  • Michael addition of benzylamine to methyl acrylate in methanol.

  • Hydrogenation with Raney nickel (10–50 psi H₂, 45–55°C) to form the spirocyclic amine.
    Yields for this step range from 70–85% , depending on the catalyst loading (8–16% w/w).

Tsuji–Trost Cyclization

The Tsuji–Trost reaction enables enantioselective spirocyclization. ACS JOC (2019) reports using palladium catalysts (e.g., Pd₂(dba)₃) with chiral ligands (e.g., (R)-BINAP) to achieve spirocyclic amines in >90% enantiomeric excess (ee) . This method is ideal for stereocontrolled synthesis but requires stringent anhydrous conditions.

Introduction of the Carboxamide Group

The N,N-dimethylcarboxamide moiety is introduced via amide coupling or carboxylic acid activation .

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is widely used to activate carboxylic acids for amide bond formation. Thermo Fisher protocols outline the following steps:

  • Activate the spirocyclic carboxylic acid (e.g., 1,8-diazaspiro[4.5]decane-1-carboxylic acid) with EDC in MES buffer (pH 4.5).

  • React with dimethylamine hydrochloride at room temperature for 2 hours.

  • Quench with 2-mercaptoethanol or Tris buffer.
    This method achieves 75–88% yield with minimal racemization.

Oxalyl Chloride Activation

RSC Supplementary Materials describe a two-step procedure:

  • Treat the carboxylic acid with oxalyl chloride (1.1 equiv) and catalytic DMF in dichloromethane (0°C to rt, 3 h).

  • Add dimethylamine and triethylamine (3 equiv) to form the carboxamide.
    Yields for analogous reactions range from 65–80% .

N,N-Dimethylation Strategies

Direct Alkylation

PMC Antischistosomal Study highlights N-alkylation using methyl iodide or dimethyl sulfate:

  • React the primary amine (1,8-diazaspiro[4.5]decane-1-carboxamide) with methyl iodide (2.2 equiv) in THF.

  • Use potassium carbonate as a base (rt, 12 h).
    This method provides 60–75% yield but may require purification to remove over-alkylated byproducts.

Reductive Amination

For higher selectivity, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6) achieves 85–92% yield .

Comparative Analysis of Methods

Step Method Conditions Yield Advantages
Spirocycle FormationHydrogenative CyclizationRaney Ni, H₂ (50 psi), 50°C70–85%Scalable, cost-effective
Spirocycle FormationTsuji–TrostPd₂(dba)₃, (R)-BINAP, dioxane60–75%Enantioselective
Amide CouplingEDCMES buffer (pH 4.5), rt75–88%High efficiency, mild conditions
Amide CouplingOxalyl ChlorideDCM, 0°C to rt65–80%No peptide coupling reagents required
N,N-DimethylationReductive AminationNaBH₃CN, pH 5–685–92%Selective, minimal byproducts

Optimization and Challenges

  • Stereochemical Control : Chiral ligands (e.g., L4 in) improve ee but increase costs.

  • Byproduct Management : Over-alkylation during dimethylation is mitigated using controlled stoichiometry (1.1–1.3 equiv methylating agent).

  • Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance cyclization rates but complicate purification .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide belongs to a class of compounds known for their spirocyclic structure, which contributes to their unique biological activities. The molecular formula is C10H16N2OC_{10}H_{16}N_2O, and it features a diazaspiro framework that enhances its interaction with biological targets.

Pharmaceutical Applications

  • WNT Signaling Pathway Modulation
    • Recent studies have highlighted the compound's potential as a modulator of the WNT signaling pathway, which is crucial in cancer biology. Compounds derived from diazaspiro frameworks have shown promise in inhibiting cancer stem cell pathways, particularly in colon cancer models .
  • Antidepressant Activity
    • Research indicates that diazaspiro compounds can exhibit antidepressant-like effects. The structural characteristics of this compound may contribute to its efficacy in this area by influencing neurotransmitter systems .
  • Inhibitors of Protein Kinases
    • The compound has been investigated for its ability to inhibit specific protein kinases involved in various signaling pathways related to cancer progression. This inhibition could lead to the development of targeted therapies for malignancies where these kinases are overactive .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that leverage its unique spirocyclic structure. Various derivatives have been synthesized to enhance potency and selectivity against specific biological targets.

Derivative Activity Notes
2-Methyl DerivativeIncreased potency against WNT pathwayExhibits improved metabolic stability
4-Chloro DerivativeEnhanced selectivity for kinase inhibitionPotentially lower side effects

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound derivatives in inhibiting tumor growth in xenograft models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting the compound's potential as a therapeutic agent.

Case Study 2: Neuropharmacology

In a neuropharmacological study, the antidepressant effects of the compound were assessed using behavioral models in rodents. The results demonstrated that administration led to significant improvements in depressive-like behaviors, indicating its potential role in treating mood disorders.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation . The specific molecular interactions and pathways involved in this inhibition are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogues with Diazaspiro[4.5]decane Core

2.1.1 8-L-Cystinyl Bis(1,8-Diazaspiro[4.5]decane) (LH1753)
  • Structure : Contains two 1,8-diazaspiro[4.5]decane moieties linked via an L-cystinyl group.
  • Synthesis : Achieved via amide coupling between Nα,Nα′-bis-Boc-L-cystine and 1-Boc-1,8-diazaspiro[4.5]decane, followed by Boc deprotection (73% yield) .
  • Activity: Exhibits potent L-cystine crystallization inhibition (EC₅₀ = 1.2 µM), outperforming non-spiro analogs like LH708 due to improved conformational rigidity .
2.1.2 Ethyl 3-Oxo-2,8-Diazaspiro[4.5]Decane-4-Carboxylate
  • Structure : Features a ketone and ester group on the spiro framework.
  • Synthesis : Derived from piperidone via reductive amination and ring-closure, followed by functionalization (e.g., arylation, Curtius rearrangement) .
  • Utility : Serves as a versatile intermediate for generating diverse spirocyclic libraries, highlighting the adaptability of diazaspiro scaffolds in drug discovery .

Heteroatom-Modified Spiro Compounds

2.2.1 8-Benzyl-1-Thia-4,8-Diazaspiro[4.5]Decane-3-Carboxylic Acid
  • Structure : Replaces one nitrogen with sulfur in the spiro system.
  • Properties : Molecular weight = 306.38 g/mol; predicted density = 1.38 g/cm³; acid dissociation constant (pKa) = 2.00 .

Non-Spiro Carboxamide Derivatives

2.3.1 N,N-Dimethylpiperidine-4-Carboxamide (CAS 1903-68-0)
  • Structure : Lacks the spirocyclic framework, featuring a linear piperidine ring.
  • Comparison : The absence of conformational rigidity likely reduces target-binding specificity and metabolic stability compared to spiro analogs .

Biological Activity

N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, with the CAS number 2091232-31-2, is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21N3O
  • Molecular Weight : 211.3 g/mol
  • Predicted Melting Point : 350.3 °C
  • Density : 1.10 g/cm³

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

Target Receptors and Enzymes

  • Delta Opioid Receptor : The compound has been shown to act as an agonist at the delta opioid receptor, which is involved in pain modulation and other physiological processes.
  • Receptor Interacting Protein Kinase 1 (RIPK1) : It inhibits RIPK1, a key player in necroptosis and inflammation pathways.

Mode of Action

The binding of this compound to these targets leads to modulation of signaling pathways associated with pain and inflammation. Molecular docking studies suggest that the compound interacts with the orthosteric site of its targets, influencing their activity and downstream effects.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pathways leading to necroptosis, thereby reducing inflammation in various cellular models. For instance, it has shown efficacy in U937 cells, a human histiocytic lymphoma cell line, by preventing cell death associated with inflammatory stimuli.

Analgesic Properties

As an agonist of the delta opioid receptor, this compound may also exhibit analgesic effects. In animal models, it has been noted for its anti-allodynic efficacy in inflammatory pain models, suggesting potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsModel Used
Study 1Demonstrated potent inhibition of RIPK1 and subsequent reduction in necroptosisU937 cells
Study 2Showed improved analgesic effects in animal models compared to traditional opioidsC57BL/6 mice
Study 3Investigated structure-activity relationship (SAR), highlighting the importance of the spirocyclic structure for biological activityIn vitro assays

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation using tert-butyl esters as intermediates for protection. For example, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0) is a key precursor, where Boc (tert-butoxycarbonyl) groups protect amine functionalities during coupling reactions. Post-synthesis, acidic deprotection yields the final compound . Retrosynthetic strategies may leverage AI-driven tools (e.g., Template_relevance Reaxys) to predict one-step pathways, though validation via NMR and LC-MS is critical .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • NMR : Key signals include sp³ hybridized carbons in the spirocycle (δ 50–70 ppm in 13C^{13}\text{C} NMR) and dimethylamide protons (δ 2.8–3.2 ppm in 1H^{1}\text{H} NMR).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 184.24 for analogs) confirm the molecular formula.
  • X-ray Crystallography : Resolves stereochemistry, as seen in trans-7-methyl analogs (density: 1.09 g/cm³) .
    Table 1 : Example Spectroscopic Data for Analogous Compounds
PropertyValue (Analog)Source
Molecular Weight168.24 g/mol
1H^{1}\text{H} NMR (δ)2.8–3.2 ppm (N-CH₃)
Density1.09 g/cm³

Q. What are the primary biological targets of this compound?

  • Methodological Answer : The compound inhibits Receptor Interacting Protein Kinase 1 (RIPK1), a regulator of necroptosis. Assays include:

  • Kinase Activity Assays : Measure IC₅₀ using recombinant RIPK1 and ATP analogs.
  • Cell Viability Studies : U937 cells treated with TNF-α + SMAC mimetic + caspase inhibitors to induce necroptosis. EC₅₀ values correlate with RIPK1 binding affinity .

Advanced Research Questions

Q. How can computational methods aid in the retrosynthesis of this spirocyclic compound?

  • Methodological Answer : AI-driven platforms (e.g., PISTACHIO, Reaxys) predict feasible routes by analyzing >10⁶ reactions. For example:

  • Step 1 : Cyclohexanecarboxamide derivatives are identified as precursors.
  • Step 2 : Template-based algorithms prioritize spirocyclization via intramolecular amidation.
  • Validation : Quantum mechanical calculations (DFT) assess transition-state energies for ring closure .

Q. What experimental strategies can resolve contradictions in biological activity data?

  • Methodological Answer :

  • Time-Course Assays : Monitor temporal effects (e.g., RIPK1 inhibition stability over 24–72 hours) to distinguish transient vs. sustained activity .
  • Metabolite Profiling : LC-HRMS identifies degradation products (e.g., dimethylamine) that may confound IC₅₀ measurements .
  • Orthogonal Assays : Combine kinase inhibition data with transcriptomics (e.g., necroptosis-related gene expression) to validate target engagement .

Q. How to optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., tert-butyl 7-azaspiro[3.5]nonane synthesis).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance spirocyclization efficiency but require strict anhydrous conditions to prevent hydrolysis .
  • Byproduct Analysis : GC-MS detects alkylamine side-products (e.g., dimethylamine), guiding stoichiometric adjustments .

Q. What are the challenges in controlling stereochemistry during synthesis?

  • Methodological Answer :

  • Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers of trans-7-methyl analogs.
  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-mediated couplings enforce desired configurations (e.g., 95% ee for tert-butyl intermediates) .
  • Crystallography : Single-crystal X-ray confirms absolute configuration, critical for structure-activity relationship (SAR) studies .

Key Considerations for Researchers

  • Data Contradictions : Cross-validate RIPK1 inhibition using CRISPR-KO cell lines to rule off-target effects .
  • Synthetic Pitfalls : Boc deprotection with TFA may protonate spirocyclic amines, altering reactivity; neutralize with DIEA post-deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.